molecular formula C17H14N4O4S2 B6008339 4-[[2-[(2Z)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid

4-[[2-[(2Z)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid

Cat. No.: B6008339
M. Wt: 402.5 g/mol
InChI Key: CISFWUCVEZZPFC-GIJQJNRQSA-N
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Description

4-[[2-[(2Z)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a thiophene moiety, and a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-[(2Z)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid typically involves multiple stepsThe reaction conditions often require the use of catalysts such as palladium or sulfuric acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as esterification, nucleophilic acyl substitution, and palladium-catalyzed coupling reactions are commonly employed .

Chemical Reactions Analysis

Types of Reactions

4-[[2-[(2Z)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

4-[[2-[(2Z)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[[2-[(2Z)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as antimicrobial activity or cytotoxicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[2-[(2Z)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid is unique due to its combination of a thiazolidinone ring, a thiophene moiety, and a benzoic acid derivative. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

4-[[2-[(2Z)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S2/c22-14(19-11-5-3-10(4-6-11)16(24)25)8-13-15(23)20-17(27-13)21-18-9-12-2-1-7-26-12/h1-7,9,13H,8H2,(H,19,22)(H,24,25)(H,20,21,23)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISFWUCVEZZPFC-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/N=C\2/NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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